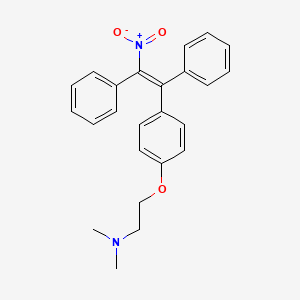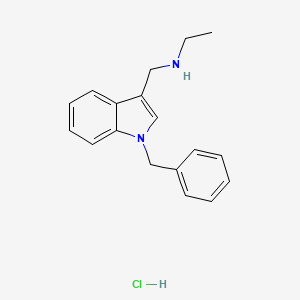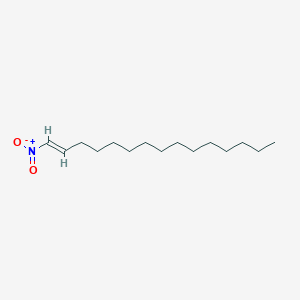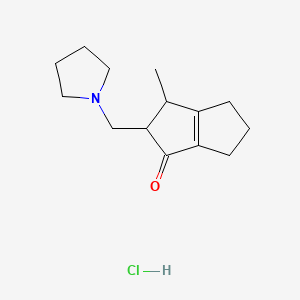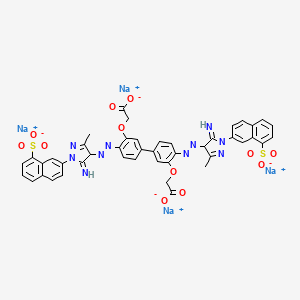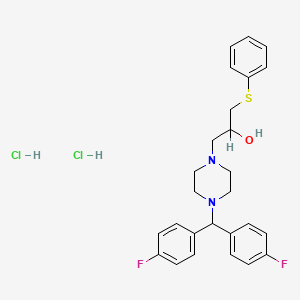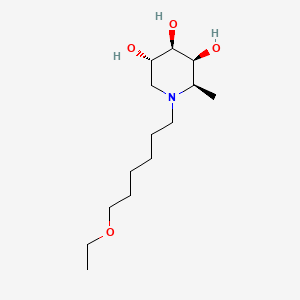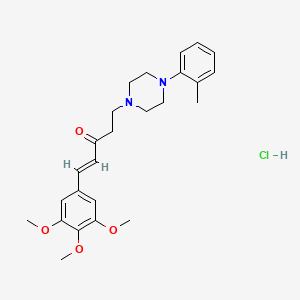
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐是一种复杂的有机化合物 ,属于哌嗪类化合物。该化合物以哌嗪环上取代的邻甲苯基和 3,4,5-三甲氧基肉桂酰基乙基为特征。盐酸盐形式表明它是与盐酸形成的盐,提高了其在水中的溶解度。
准备方法
合成路线和反应条件
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐的合成通常涉及多个步骤:
哌嗪环的形成: 哌嗪环可以通过乙二胺与二卤代烷的环化反应合成。
用邻甲苯基取代: 然后使用傅-克烷基化反应用邻甲苯基取代哌嗪环。
连接 3,4,5-三甲氧基肉桂酰基乙基: 此步骤涉及在适当条件下将取代的哌嗪与 3,4,5-三甲氧基肉桂酸或其衍生物反应,以形成所需产物。
盐酸盐的形成: 用盐酸处理最终化合物以形成盐酸盐,提高其溶解度。
工业生产方法
这种化合物的工业生产将遵循类似的合成路线,但规模更大,并针对产量和纯度进行了优化。这可能涉及使用连续流动反应器、自动化合成系统和严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用像高锰酸钾或三氧化铬这样的氧化剂进行氧化。
还原: 还原反应可以使用像氢化铝锂或硼氢化钠这样的还原剂进行。
取代: 该化合物可以根据所使用的试剂和条件进行亲核或亲电取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 像亚硫酰氯或溴这样的卤化剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物或其他取代产物。
科学研究应用
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐在科学研究中有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 用于开发新材料,并用作各种化学反应的催化剂。
作用机制
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体或离子通道相互作用,调节它们的活性。
参与的途径: 它可能影响与细胞生长、凋亡或神经传递相关的信号通路,具体取决于其特定应用。
相似化合物的比较
类似的化合物
哌嗪衍生物: 1-苄基哌嗪和 1-(3-氯苯基)哌嗪等化合物具有结构相似性。
肉桂酰基衍生物: 肉桂酰氯和 3,4,5-三甲氧基肉桂酸等化合物在结构上相关。
独特性
1-邻甲苯基-4-(2-(3,4,5-三甲氧基肉桂酰基)乙基)哌嗪,盐酸盐因其官能团的特定组合而独一无二,赋予其独特的化学和生物学特性。
属性
CAS 编号 |
37151-49-8 |
|---|---|
分子式 |
C25H33ClN2O4 |
分子量 |
461.0 g/mol |
IUPAC 名称 |
(E)-5-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-19-7-5-6-8-22(19)27-15-13-26(14-16-27)12-11-21(28)10-9-20-17-23(29-2)25(31-4)24(18-20)30-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b10-9+; |
InChI 键 |
BWYOJTILHQWIRQ-RRABGKBLSA-N |
手性 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



